molecular formula C5H8Br2O2 B046817 Ethyl 2,3-dibromopropionate CAS No. 3674-13-3

Ethyl 2,3-dibromopropionate

Cat. No. B046817
Key on ui cas rn: 3674-13-3
M. Wt: 259.92 g/mol
InChI Key: OENICUBCLXKLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210193

Procedure details

A 29.1 g portion of 2,3-dibromopropionic acid, ethyl ester was dissolved in 90 ml of dry toluene at 40° C. in an oil bath. With vigorous stirring, a stream of a solution of 26.8 g of N,N'-dibenzylethylenediamine and 30.5 ml of triethylamine in 28 ml of dry toluene was added. The temperature was raised to 80° C. and stirring continued for 3 hours. The mixture was filtered, the solid washed with two 50 ml portions of toluene and the filtrate and washes combined. The solution was washed with three 50 ml portions of water, dried, filtered and concentrated to an oil. The oil was distilled and the fraction boiling at 185°-195° C., 0.75 mm collected, giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:8]Br)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:10]([NH:17][CH2:18][CH2:19][NH:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:22]1([CH2:21][N:20]2[CH2:19][CH2:18][N:17]([CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:8][CH:2]2[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCNCC1=CC=CC=C1
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
28 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with two 50 ml portions of toluene
WASH
Type
WASH
Details
The solution was washed with three 50 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 185°-195° C., 0.75 mm collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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